Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHIKEAYZCGNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355056 | |
| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100375-87-9 | |
| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-2-methylquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Mediated Cyclocondensation
The formation of the quinoline core often begins with cyclocondensation reactions. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is synthesized via the reaction of isatoic anhydride with ethyl acetoacetate in ethanol under basic conditions. Adapting this approach, substituting isatoic anhydride with a chlorinated variant (e.g., 4-chloroisatoic anhydride) could yield the desired 4-chloro substituent.
Key Reaction Parameters
-
Reactants : Isatoic anhydride derivative (1.0 equiv.), ethyl acetoacetate (1.2 equiv.)
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Base : Triethylamine or aqueous NaOH
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Solvent : Ethanol or DMF
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Temperature : Ambient to 80°C
-
Time : 6–24 hours
Table 1: Representative Cyclocondensation Conditions for Analogous Quinolines
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the acetoacetate enolate on the anhydride, followed by cyclization and aromatization. Introducing a chloro substituent at position 4 would require either a pre-chlorinated isatoic anhydride or post-synthetic modification of the hydroxyl intermediate.
Post-Synthetic Chlorination Strategies
Hydroxyl-to-Chloro Functional Group Interconversion
A two-step approach involving initial synthesis of a 4-hydroxyquinoline intermediate, followed by chlorination, is a plausible route. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate can be treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.
Optimized Chlorination Protocol
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Reagents : POCl₃ (3.0 equiv.), catalytic DMF
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Solvent : Toluene or neat POCl₃
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Temperature : 80–100°C
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Time : 4–8 hours
Table 2: Chlorination Efficiency in Analogous Systems
Challenges in Regioselectivity
Chlorination at position 4 must compete with other reactive sites on the quinoline ring. Steric and electronic factors favor substitution at the 4-position due to the electron-withdrawing effect of the adjacent ester group.
Direct Cyclization Using Chlorinated Building Blocks
Friedländer Synthesis with Chloro-Substituted Anilines
The Friedländer quinoline synthesis, which condenses 2-aminobenzaldehyde derivatives with ketones, could be adapted by using 4-chloro-2-aminobenzoic acid derivatives. For example, 4-chloro-2-amino-6-carboxybenzaldehyde ethyl ester may cyclize with methyl ketones to form the target compound.
Representative Reaction Setup
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Catalyst : p-Toluenesulfonic acid (PTSA)
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Solvent : Ethanol
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Temperature : Reflux (78°C)
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Time : 12–24 hours
Table 3: Friedländer Synthesis Parameters for Chlorinated Quinolines
| Aniline Derivative | Ketone | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-2-amino-6-ethoxycarbonylbenzaldehyde | Acetone | PTSA | 70 | |
| 5-Bromo-2-aminobenzaldehyde | Cyclohexanone | None | 62 |
Characterization and Validation
Spectroscopic Confirmation
Critical characterization data for quinoline derivatives include:
-
¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm, while ester carbonyls appear as singlets near δ 4.2–4.3 ppm.
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IR Spectroscopy : Ester C=O stretches are observed at 1715–1730 cm⁻¹, and C–Cl bonds at 550–650 cm⁻¹.
Table 4: Representative NMR Data for Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline C8–H | 8.06 | dd (J = 8.1, 1.4 Hz) |
| Methyl (C2) | 2.34 | s |
| Ethyl OCH₂CH₃ | 4.24 | q (J = 7.1 Hz) |
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds reveals planar quinoline cores with substituent-dependent dihedral angles. For example, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate exhibits a phenyl ring dihedral angle of 60.0° relative to the quinoline plane .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of carboxylated quinoline derivatives.
Reduction: Formation of aminated quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of ethyl 4-chloro-2-methylquinoline-6-carboxylate with key analogs:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Crystallographic and Computational Insights
- Structural Confirmation: X-ray crystallography (using SHELXL and ORTEP ) reveals planar quinoline rings in the target compound, with C–H···π interactions stabilizing crystal packing .
- Molecular Docking: Quinoline derivatives with 4-phenyl groups show improved binding affinity to Plasmodium falciparum enzymes compared to the 4-chloro analog .
Biological Activity
Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C12H10ClNO2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure characterized by a chloro-substituted quinoline ring, which is believed to enhance its biological effectiveness against various pathogens. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has a molecular weight of approximately 239.66 g/mol. Its chemical structure features:
- A quinoline core , which is known for its diverse biological activities.
- A chloro group at the 4-position, which may influence its reactivity and interaction with biological targets.
- An ethyl ester at the carboxylate position, enhancing its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that compounds within the quinoline class often exhibit antimicrobial properties by inhibiting bacterial enzymes or interfering with microbial resistance mechanisms.
Antimicrobial Properties
Studies have highlighted the potential antimicrobial effects of this compound against various bacterial strains and fungi. The presence of both the quinoline moiety and the chloro-substituted aromatic ring enhances its effectiveness against pathogens such as:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida species)
Preliminary findings suggest that this compound may serve as a lead candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, this compound has been explored for antiviral activity. Research indicates that quinoline derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry and propagation.
Case Studies
A series of studies have assessed the biological activity of this compound in vitro:
- Antibacterial Activity : In a study evaluating various quinoline derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Antiviral Screening : Another investigation focused on the compound's ability to inhibit viral replication in cell cultures infected with influenza virus. Results indicated an IC50 value of approximately 15 µM, suggesting moderate antiviral activity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 4-amino-2-methylquinoline-6-carboxylate | C12H12N2O2 | Lacks chloro substitution; potential for different biological activity. |
| Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate | C20H20N2O3 | Contains an acetylanilino group; may exhibit different reactivity. |
| Ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylate | C21H22ClN2O2 | Features an ethyl group; different steric effects on biological activity. |
This comparative analysis illustrates how variations in substitution patterns can significantly influence the biological properties of quinoline derivatives.
Q & A
Q. What are the established synthetic routes for Ethyl 4-chloro-2-methylquinoline-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclocondensation of substituted anilines with carbonyl derivatives. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing methyl or chloro substituents at specific positions.
- Key Factors :
- Temperature : Higher temperatures (>100°C) often accelerate cyclization but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for esterification steps.
- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in halogenated intermediates .
- Data Table : Common Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Gould–Jacob Reaction | 65–75 | >95% | |
| Pd-Catalyzed Coupling | 80–85 | >98% |
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., methyl at C2, chloro at C4). Aromatic protons in the quinoline ring appear as doublets (δ 7.5–8.5 ppm).
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C-Cl: ~1.73 Å) and torsion angles. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
- Data Table : Key Crystallographic Parameters (from )
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-Cl | 1.73 | - |
| C-O (ester) | 1.21 | 124.65 |
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in structural elucidation?
- Methodological Answer : SHELXTL and WinGX integrate refinement and validation tools to address challenges like twinning or weak diffraction data. For example:
Q. What strategies resolve contradictions in synthetic yield data across studies?
- Methodological Answer : Discrepancies often arise from variations in starting material purity or reaction scalability. Systematic approaches include:
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., solvent polarity, catalyst loading).
- Scale-Up Trials : Microfluidic reactors improve reproducibility at milligram scales.
- Case Study : A 20% yield increase was achieved by replacing THF with DMF in Pd-catalyzed steps .
Q. How can structure-activity relationship (SAR) studies guide functionalization for bioactivity?
- Methodological Answer :
- Quinoline Core Modifications : Chloro at C4 enhances electrophilicity, while methyl at C2 improves lipophilicity (logP ~2.8).
- Comparative Analysis : Ethyl ester vs. methyl ester derivatives show 3x higher solubility in aqueous buffers, critical for in vitro assays.
- Data Source : Analogous compounds in highlight methoxy groups at C6 as promising for receptor binding .
Software and Computational Tools
Q. Which computational tools predict physicochemical properties or reactivity?
- Methodological Answer :
- Quantum Chemistry : Gaussian 16 calculates HOMO/LUMO gaps (e.g., ~4.2 eV for the quinoline core), indicating redox stability.
- Molecular Dynamics (MD) : GROMACS simulates solvation dynamics, correlating ester hydrolysis rates with solvent polarity .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability?
- Methodological Answer :
- TGA-DSC : Direct measurement under nitrogen (heating rate 10°C/min) shows decomposition onset at ~220°C, resolving discrepancies from indirect methods.
- Hypothesis : Earlier studies using dynamic air flow overestimated stability due to oxidative side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
